N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot three-component reaction, which can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and sulfamic acid . Industrial production methods often utilize green solvents like PEG-400 and butan-1-ol to achieve high yields and purity .
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium-catalyzed cross-coupling agents and Brønsted acidic ionic liquids . Major products formed from these reactions often include functionalized benzo[4,5]imidazo[1,2-a]pyrimidines and other heterocyclic derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its antimicrobial, antitubercular, anticancer, anti-inflammatory, and enzyme-inhibiting properties . In medicinal chemistry, it has shown potential as a selective cyclooxygenase-2 (COX-2) inhibitor, making it a candidate for anti-inflammatory drugs . Additionally, it has been evaluated for its cytotoxic effects on cancer cells, particularly MCF-7 breast cancer cells .
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, thereby inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain in affected tissues.
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives such as benzo[4,5]imidazo[1,2-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrazines . These compounds share similar structural features but differ in their biological activities and applications. For example, while some derivatives are more potent as antimicrobial agents, others may exhibit stronger anticancer properties .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-5-14(6-8-16)17-13-26-10-4-9-23-22(26)25-17/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDKSVSRJSOCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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